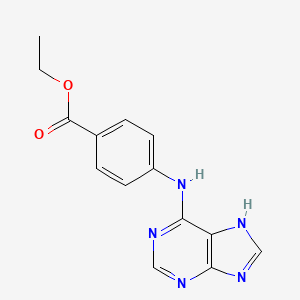

![molecular formula C13H14N2O4S2 B5526952 ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 62557-35-1](/img/structure/B5526952.png)

ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

Overview

Description

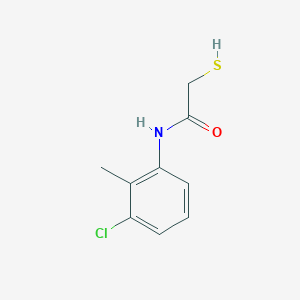

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate belongs to a class of compounds that incorporate both thiazole and phenylsulfonyl groups. These compounds are of interest due to their potential chemical and biological properties. They can serve as key intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related thiazolyl acetate derivatives often involves multi-step reactions, starting from simple precursors such as anilines, chloroacetates, and thioamides. One method involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature, leading to various substituted thiazolopyridine carboxylates (H. M. Mohamed, 2014).

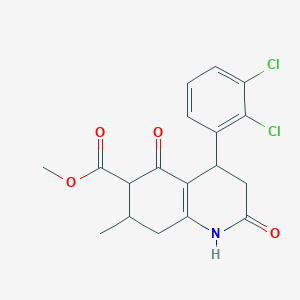

Molecular Structure Analysis

The crystal structure of closely related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined to be non-planar with significant stabilization by intra- and intermolecular hydrogen bonds. This suggests a complex three-dimensional architecture that influences the compound's reactivity and interaction with biological targets (P. DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate and its analogs participate in various chemical reactions, including nucleophilic substitution and cyclization, to form more complex heterocyclic structures. These reactions are often facilitated by conditions that promote the formation of intermediates leading to cyclic compounds with enhanced biological activity (I. B. Rozentsveig et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents on the thiazole ring and the overall molecular structure. Detailed experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (DFT) studies provide insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of these compounds (Z. Gültekin et al., 2020).

Chemical Properties Analysis

The chemical properties of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate derivatives, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to their utility in synthetic chemistry. Their ability to undergo various transformations, including Lossen rearrangement, highlights their versatility and potential for creating pharmacologically active molecules (Kishore Thalluri et al., 2014).

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis, using microbial systems like Actinoplanes missouriensis, has proven effective in producing mammalian metabolites of complex biaryl-bis-sulfonamide compounds, which are critical in drug metabolism studies. This approach facilitates the production of metabolites in sufficient quantities for structural characterization by nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Crystal Structure Analysis

The determination of crystal structures of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate variants provides insights into their molecular configurations, which is fundamental in understanding the interactions and reactivity of these compounds. These analyses reveal non-planar molecular structures and highlight the significance of intra- and intermolecular hydrogen bonds in stabilizing these structures (DyaveGowda et al., 2002).

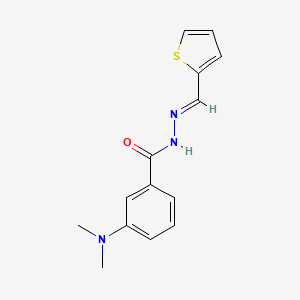

Antimicrobial Activities

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate derivatives exhibit promising antimicrobial properties. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Darwish et al., 2014).

Glucosidase Inhibition

A series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, demonstrated significant inhibition towards α-glucosidase and β-glucosidase enzymes. These compounds, particularly 4e, showed high percentage inhibition, indicating their potential as therapeutic agents against diseases related to enzyme dysfunction (Babar et al., 2017).

Synthesis and Evaluation of Derivatives

The convenient synthesis of derivatives, such as 5-phenylsulfonyl-2-thiouracil and its condensed analogs, showcases the versatility of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate in generating compounds with potential biological activities. Some derivatives have been identified as starting materials for producing thiazoline and thiodiazolidine structures, expanding the compound's utility in medicinal chemistry (Slivchuk et al., 2008).

properties

IUPAC Name |

ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-2-19-12(16)8-10-9-20-13(14-10)15-21(17,18)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNMHHJKXLKFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352057 | |

| Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |

CAS RN |

62557-35-1 | |

| Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)